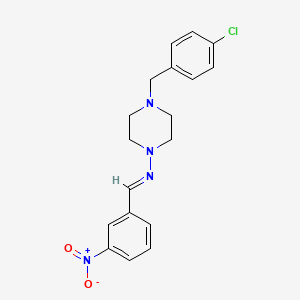
N-(4-methoxyphenyl)-3-(2-pyrimidinyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves multiple steps, including condensation reactions, Bischler-Napieralski reactions, and specific substitutions to introduce the desired functional groups. For instance, the Bischler-Napieralski reaction has been utilized for cyclizing N-(4-aryl-4-hydroxybutyl)benzamides to form various heterocyclic compounds, indicating a method that might be relevant for synthesizing compounds similar to N-(4-methoxyphenyl)-3-(2-pyrimidinyloxy)benzamide (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography and density functional theory (DFT) calculations, provide insights into the geometrical parameters, electronic properties, and molecular electrostatic potential surface of benzamide derivatives. For example, studies on novel benzamide compounds have used X-ray diffraction and DFT to reveal crystal structures and predict reactivity, which would be applicable to understanding the structure of N-(4-methoxyphenyl)-3-(2-pyrimidinyloxy)benzamide (Demir et al., 2015).
Chemical Reactions and Properties
Chemical properties of benzamides, such as reactivity towards nucleophiles and electrophiles, are influenced by the substituents on the benzamide backbone. The presence of methoxy and pyrimidinyloxy groups could impact the compound's participation in chemical reactions, including oxidation, reduction, and complex formation with metals or other organic compounds.
Physical Properties Analysis
The physical properties, including melting points, solubility in different solvents, and crystallinity, are crucial for understanding the compound's behavior in various environments. For benzamide derivatives, these properties are determined through experimental analyses like thermogravimetry, differential thermal analysis, and infrared spectroscopy (Yanagi et al., 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-methoxyphenyl)-3-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-23-15-8-6-14(7-9-15)21-17(22)13-4-2-5-16(12-13)24-18-19-10-3-11-20-18/h2-12H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOIZOLKYJFIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-(2-pyrimidinyloxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(2-chlorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5527463.png)

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5527471.png)

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5527485.png)
![N-(5-methylisoxazol-3-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5527505.png)
![1-(2-amino-2-oxoethyl)-N-[2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5527512.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5527517.png)
![dimethyl 2-[(anilinocarbonyl)amino]terephthalate](/img/structure/B5527527.png)
![3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5527535.png)